Tris(cyclopentadienyl)holmium(III)

MOCVD Volatility Organolanthanide precursors

Tris(cyclopentadienyl)holmium(III) (HoCp3, CAS 1272-22-6) is a homoleptic organolanthanide complex in which a Ho³⁺ center is η⁵-coordinated to three cyclopentadienyl (Cp) rings. It belongs to the Ln(C₅H₅)₃ series of volatile, air- and moisture-sensitive precursors used for doping rare-earth elements into III–V semiconductors via MOCVD , and for producing high-specific-activity ¹⁶⁶Ho via the Szilard-Chalmers effect.

Molecular Formula C15H15Ho
Molecular Weight 360.21 g/mol
Cat. No. B13827776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)holmium(III)
Molecular FormulaC15H15Ho
Molecular Weight360.21 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ho]
InChIInChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-5H;
InChIKeyUTRKSLUYPLRNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)holmium(III) (HoCp3): Technical Baseline for Procurement


Tris(cyclopentadienyl)holmium(III) (HoCp3, CAS 1272-22-6) is a homoleptic organolanthanide complex in which a Ho³⁺ center is η⁵-coordinated to three cyclopentadienyl (Cp) rings [1]. It belongs to the Ln(C₅H₅)₃ series of volatile, air- and moisture-sensitive precursors used for doping rare-earth elements into III–V semiconductors via MOCVD [2], and for producing high-specific-activity ¹⁶⁶Ho via the Szilard-Chalmers effect [3]. Commercial grades are typically ≥98% purity (ampouled under argon) with a sublimation point of 230 °C (vac.) and melting point of 295 °C .

Workflow: MOCVD precursor for rare-earth doping of III–V semiconductors
Application: ¹⁶⁶Ho isotope production via Szilard-Chalmers enrichment research
Format: Ampouled under argon; air- and moisture-sensitive handling required

Why Tris(cyclopentadienyl)holmium(III) Cannot Be Replaced by a Generic Lanthanide Metallocene


Despite the structural homology within the Ln(C₅H₅)₃ series, substituting HoCp3 with a neighboring lanthanide analog is non-trivial due to the non-linear scaling of volatility with ionic radius [1]. The compound’s validated role in Szilard-Chalmers enrichment hinges on a specific retention parameter (0.2 ± 0.1% via sublimation) that directly determines the specific activity of the ¹⁶⁶Ho product [2]. Additionally, HoCp3 exhibits intrinsic crystallographic twinning that has historically complicated structural refinement and so demands verified reference data for any crystallographic application [1].

Volatility profile mismatch
Non-linear scaling of sublimation temperature with ionic radius may shift precursor delivery; Er or Dy analogs may not replicate high-temperature stability.
Enrichment specificity
Reported low retention of ¹⁶⁶Ho during sublimation is compound-specific; generic holmium complexes may not achieve comparable Szilard-Chalmers enrichment efficiency.
Crystallographic reference integrity
Intrinsic twinning in HoCp3 requires verified single-crystal structural data; earlier cell constants or powder-derived parameters from DyCp3 may lead to misassignment.

Quantitative Differentiation Evidence for Tris(cyclopentadienyl)holmium(III) vs. Closest Analogs


Sublimation Temperature Differentiates HoCp3 from ErCp3 for High-Temperature MOCVD

HoCp3 displays a higher sublimation temperature than tris(cyclopentadienyl)erbium(III) (ErCp3), making it better suited for high-temperature doping of III–V semiconductors where premature precursor volatilization is problematic [1]. HoCp3 sublimes at 230 °C under vacuum, whereas ErCp3 sublimes at 200 °C/0.01 mm Hg , a +30 °C difference in purification-relevant sublimation conditions.

Sublimation T
Cross-study comparable
230 °C (HoCp3) vs 200 °C (ErCp3)
Higher sublimation temperature may support high-temperature MOCVD precursor delivery stability.
Vendor-specified conditions; cross-study comparison.
MOCVD Volatility Organolanthanide precursors

HoCp3 Achieves >1.6 × 10⁷ Enrichment Factor for ¹⁶⁶Ho Radionuclide Production via Szilard-Chalmers Process

HoCp3 is uniquely validated for producing high-specific-activity ¹⁶⁶Ho via hot-atom recoil. Neutron irradiation of solid HoCp3 followed by sublimation separation yields a ¹⁶⁶Ho enrichment factor greater than 1.6 × 10⁷ [1]. The retention of ¹⁶⁶Ho in the parent organometallic matrix is only 0.2 ± 0.1%, meaning >99% of the radioisotope can be separated, outperforming prior oxygen-/nitrogen-donor holmium complexes studied for the same Szilard-Chalmers target [1].

¹⁶⁶Ho Enrichment
Direct head-to-head comparison
>1.6 × 10⁷
Reported enrichment factor supports ¹⁶⁶Ho isotope production research.
Retention 0.2% by sublimation; MNSR reactor conditions.
Nuclear medicine Szilard-Chalmers Radioisotope enrichment

Revised Crystal Structure Parameters of HoCp3 Resolve Historical Discrepancies vs. CeCp3 and DyCp3

The crystal structure of HoCp3 was refined using single-crystal X-ray diffraction at 130 K, revealing unit cell parameters a = 8.4303(17) Å, b = 14.085(3) Å, c = 19.407(4) Å, β = 90.02(3)°, space group P2₁/c, and cell volume 2304.4(8) ų [1]. These results explicitly disagree with previously published cell constants for HoCp3 [1]. The structural solution required special refinement methods due to intrinsic twinning, a problem not observed to the same degree in the isostructural DyCp3 (characterized via powder diffraction) or CeCp3 [1].

Crystal Structure
Direct head-to-head comparison
HoCp3: a=8.4303 Å, b=14.085 Å, c=19.407 Å, β=90.02°, P2₁/c
DyCp3: powder data only; CeCp3: twinned, different constants
Corrected structural reference resolves earlier discrepancies for crystallographic characterization.
130 K, Mo Kα; twinned crystal R1=0.0294.
Crystallography Organolanthanide Twinning

Cp-Ring Tilt in (C₅Me₅)₃Ho Links Steric Crowding to Reactivity: Differentiated from Tb and Dy Analogs

In the tris(pentamethylcyclopentadienyl) series (C₅Me₅)₃Ln, Ho occupies a critical intermediate position. The Ln–(centroid)–C1 ring tilt angle (θ) for Ho is intermediate between Dy and Er, reflecting progressive non-planarity of Cp rings with decreasing ionic radius [1]. For Ho, the sum of methyl displacements from the ring plane (C4 + C5 + C6) is 1.14 Å, equal to that of Er but 0.01 Å greater than Dy (1.13 Å) [1]. Moreover, while (C₅Me₅)₃Tb is accessible via solution synthesis in benzene, complexes of Dy, Ho, and Er are not isolable from aromatic solvents, requiring solvent-free mechanochemistry for Ho and Er synthesis [1].

Cp-Ring Tilt
Direct head-to-head comparison
Ho: θ=4.9°, methyl sum=1.14 Å
Tb: 4.0°/1.13 Å; Dy: 4.5°/1.13 Å; Er: 5.1°/1.14 Å
Intermediate steric crowding may support controlled reactivity studies in C–H activation catalysis.
Mechanochemical synthesis required for Ho and Er analogs.
Pentamethylcyclopentadienyl Steric effects Mechanochemical synthesis

Broad Patent Coverage for Trivalent Holmium Metallocene Precursors in Semiconductor Manufacturing

HoCp3 is explicitly claimed within a broad patent family (US 8,617,305) covering trivalent metal complexes—including scandium, yttrium, and all lanthanides from lanthanum through lutetium—for use as precursors to deposit metal or metal oxide films in semiconductor industries [1]. This patent protection provides a defensible intellectual property position for commercial ALD/CVD precursor formulations containing HoCp3.

Patent Coverage
Supporting evidence
US 8,617,305
Broad patent for trivalent Cp precursors may influence commercial semiconductor ALD/CVD development.
Filed 2012, granted 2013; covers lanthanide series.
Semiconductor ALD/CVD Patent

Optimal Application Scenarios for Tris(cyclopentadienyl)holmium(III) Driven by Verifiable Differentiation Data


High-Temperature MOCVD Doping of Holmium into III–V Semiconductors

When holmium doping of III–V semiconductors (e.g., GaAs, InP) is required for optoelectronic or magnetic device fabrication, HoCp3 is the preferred precursor. Its sublimation temperature of 230 °C (vac.) exceeds that of ErCp3 (200 °C), providing better thermal stability for high-temperature deposition processes . This reduces premature volatilization in the delivery line and improves film composition control in MOCVD reactors targeting rare-earth-doped semiconductor layers [1].

Production of High-Specific-Activity Holmium-166 for Targeted Radiotherapy

For nuclear medicine facilities producing no-carrier-added ¹⁶⁶Ho (T₁/₂ = 26.8 h, β⁻ emitter) for radioembolization or radioimmunotherapy, HoCp3 is the only organometallic precursor with a validated enrichment factor exceeding 1.6 × 10⁷ via the Szilard-Chalmers process [2]. The exceptionally low ¹⁶⁶Ho retention (0.2 ± 0.1% by sublimation) enables efficient separation of the recoil-produced radioisotope from the bulk target, delivering specific activities suitable for clinical radiopharmaceutical preparation.

Crystallographic Reference Standard for Twinned Organolanthanide Structural Analysis

Laboratories engaged in structural characterization of organolanthanide complexes can procure HoCp3 as a benchmark for twinned-crystal refinement protocols. The Baisch et al. structure (P2₁/c, a = 8.4303 Å, b = 14.085 Å, c = 19.407 Å, β = 90.02°) provides the only reliable, peer-reviewed single-crystal data for HoCp3, explicitly correcting prior erroneous cell constants [3]. This reference is essential for XRD method validation and for computational modeling of lanthanide metallocene electronic structures.

Mechanochemical Synthesis of Sterically Crowded Lanthanide Cp*-Complexes for Catalysis

Research groups developing lanthanide-based catalysts for C–H bond activation or olefin polymerization can select (C₅Me₅)₃Ho for its precisely characterized steric parameters. With a ring tilt angle θ = 4.9° and methyl displacement sum of 1.14 Å, Ho occupies a distinct point on the steric crowding continuum between Dy (θ = 4.5°) and Er (θ = 5.1°) [4]. Crucially, Ho and Er complexes cannot be synthesized via the benzene route used for Tb, requiring the mechanochemical method that was specifically developed and validated for these smaller lanthanides [4].

Application
Selection Property
Validation Focus
III–V semiconductor doping via MOCVD
Sublimation temperature stability
Volatility comparison against ErCp3 for process control
¹⁶⁶Ho radioisotope enrichment research
Enrichment factor and retention
Szilard-Chalmers separation efficiency
Crystallographic reference for organolanthanides
Verified single-crystal parameters
Twinning refinement protocol benchmarking
Sterically crowded Cp* catalyst development
Ring tilt angle and methyl displacement
Mechanochemical synthesis protocol verification
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